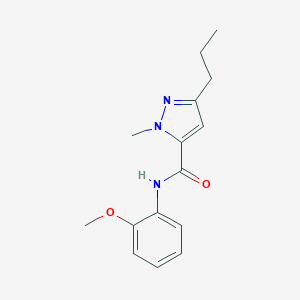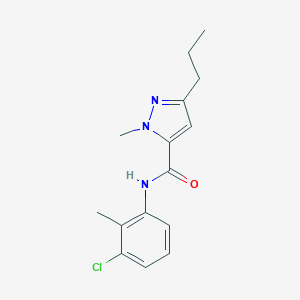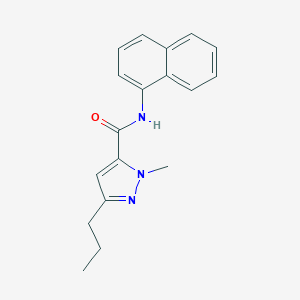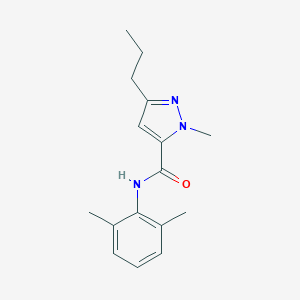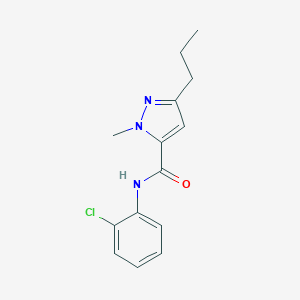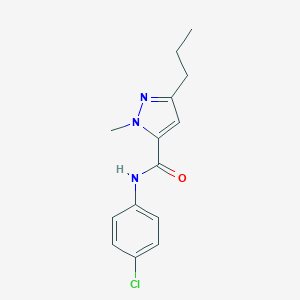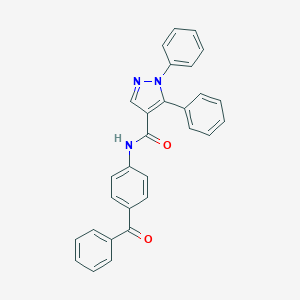![molecular formula C21H17ClFNO B287136 N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287136.png)
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate the immune system, and aberrant cytokine signaling is associated with several autoimmune diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.
Mécanisme D'action
BMS-986165 is a selective inhibitor of TYK2, which is involved in the signaling pathways of several cytokines. The compound binds to the ATP-binding site of TYK2 and prevents its activation. This leads to the inhibition of downstream signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines leads to a reduction in inflammation and improvement in disease symptoms.
Biochemical and Physiological Effects
BMS-986165 has been shown to have a potent inhibitory effect on TYK2 activity. In preclinical models, the compound has been shown to reduce inflammation and improve disease symptoms in autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has also been shown to have a good safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for lab experiments. The compound is selective for TYK2 and does not inhibit other N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide family members, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, the compound has some limitations. The synthesis of BMS-986165 is complex and requires several steps, which may limit its availability for lab experiments. In addition, the compound is currently in clinical trials, which may limit its availability for research purposes.
Orientations Futures
BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus. There are several future directions for the development of BMS-986165. One direction is to evaluate the efficacy of the compound in combination with other therapies for autoimmune diseases. Another direction is to evaluate the safety and efficacy of the compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, the mechanism of action of BMS-986165 could be further elucidated to better understand its effects on cytokine signaling pathways.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The key step involves the coupling of 2-fluoro[1,1'-biphenyl]-4-ylboronic acid with 4-chlorobenzoyl chloride to form the intermediate 4-chloro-N-(2-fluoro[1,1'-biphenyl]-4-yl)benzamide. This intermediate is then coupled with 2-bromo-2-methylpropanoic acid to form the final product, BMS-986165. The synthesis has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. The compound has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines such as IL-12, IL-23, and type I interferons. Inhibition of these cytokines has been shown to reduce inflammation and improve disease symptoms in preclinical models.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
|---|---|
Formule moléculaire |
C21H17ClFNO |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H17ClFNO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25) |
Clé InChI |
VISVTDOOAKCNHK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)
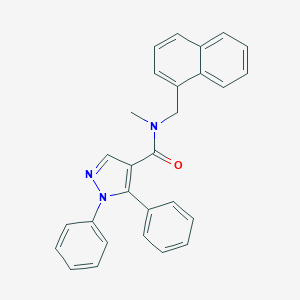
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287056.png)
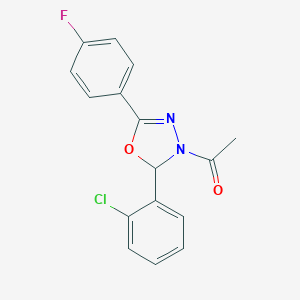
![2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B287058.png)
![N-[4-(4-fluorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287061.png)
![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)
